
Benzenebutanamide, 3-chloro-4-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebutanamide, 3-chloro-4-cyclohexyl- is an organic compound that belongs to the class of amides. This compound features a benzene ring, a butanamide chain, a chlorine atom, and a cyclohexyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, 3-chloro-4-cyclohexyl- typically involves the following steps:
Formation of the Benzene Ring: The benzene ring is synthesized through a series of reactions starting from simpler aromatic compounds.
Introduction of the Butanamide Chain: The butanamide chain is introduced through an amide formation reaction, often involving the reaction of a carboxylic acid derivative with an amine.
Chlorination: The chlorine atom is introduced via a chlorination reaction, which can be achieved using reagents such as thionyl chloride or phosphorus trichloride.
Cyclohexyl Group Addition: The cyclohexyl group is added through a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of Benzenebutanamide, 3-chloro-4-cyclohexyl- is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenebutanamide, 3-chloro-4-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxyl derivatives, amines.
Wissenschaftliche Forschungsanwendungen
Benzenebutanamide, 3-chloro-4-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenebutanamide, 3-chloro-4-cyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzenebutanamide, 3-chloro-4-cyclohexyl- can be compared with other similar compounds, such as:
Benzenebutanamide: Lacks the chlorine and cyclohexyl groups, resulting in different chemical properties and reactivity.
3-Chlorobenzamide: Contains a chlorine atom but lacks the butanamide and cyclohexyl groups.
Cyclohexylbenzamide: Contains a cyclohexyl group but lacks the chlorine and butanamide groups.
The presence of the chlorine and cyclohexyl groups in Benzenebutanamide, 3-chloro-4-cyclohexyl- imparts unique chemical properties, making it distinct from these similar compounds.
Eigenschaften
CAS-Nummer |
32808-72-3 |
|---|---|
Molekularformel |
C16H22ClNO |
Molekulargewicht |
279.80 g/mol |
IUPAC-Name |
4-(3-chloro-4-cyclohexylphenyl)butanamide |
InChI |
InChI=1S/C16H22ClNO/c17-15-11-12(5-4-8-16(18)19)9-10-14(15)13-6-2-1-3-7-13/h9-11,13H,1-8H2,(H2,18,19) |
InChI-Schlüssel |
MPBAYDNZKMBCEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


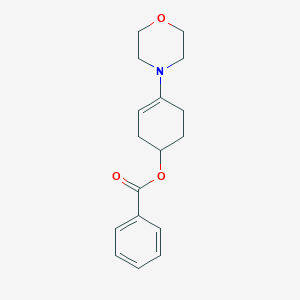

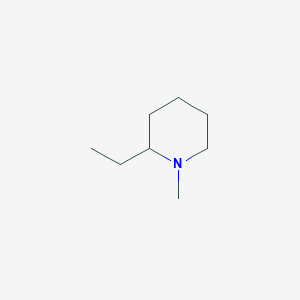
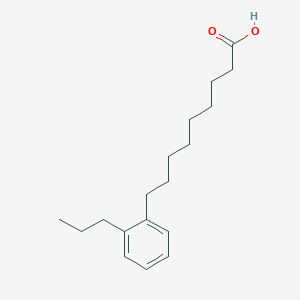

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
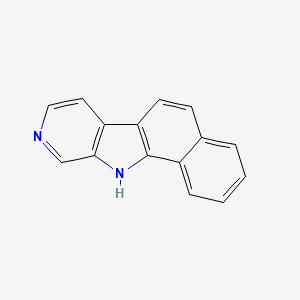
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
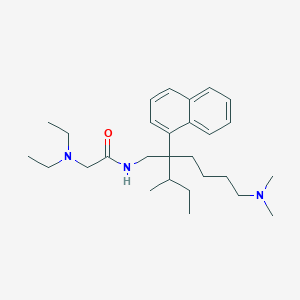
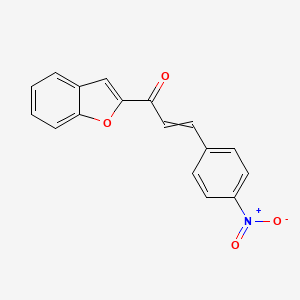
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
